4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
Description
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a sulfonyl-linked benzamide derivative featuring a dihydroisoquinoline moiety and a 4,7-dimethylbenzothiazole group. For example, details the synthesis of sulfonyl-linked triazoles and hydrazinecarbothioamides, which share critical functional groups (e.g., sulfonyl bridges, aromatic systems) with the target compound . Such analogs are typically synthesized via Friedel-Crafts reactions, nucleophilic substitutions, or coupling with isothiocyanates, suggesting plausible synthetic routes for the target molecule.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-7-8-17(2)23-22(16)26-25(32-23)27-24(29)19-9-11-21(12-10-19)33(30,31)28-14-13-18-5-3-4-6-20(18)15-28/h3-12H,13-15H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUMNHWFSERGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 3,4-dihydroisoquinoline core: : This step often involves cyclization reactions starting from precursor molecules such as phenethylamine derivatives.
Introduction of the sulfonyl group: : Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with 4,7-dimethylbenzo[d]thiazol-2-amine: : This is done under controlled conditions, typically involving an amide coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate).
Final Purification: : Crystallization or chromatographic techniques ensure the purity of the final compound.
Industrial Production Methods
Scaling up to industrial levels, these reactions require optimization to enhance yield and cost-effectiveness, often through:
Continuous Flow Synthesis: : Streamlining the steps to flow processes can enhance efficiency and safety.
Automated Reaction Monitoring: : Utilizing in-line monitoring technologies like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) to ensure reaction completeness and product purity.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide can undergo a variety of chemical reactions:
Oxidation: : Especially in the presence of strong oxidizing agents like peracids or KMnO₄.
Reduction: : Using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Particularly nucleophilic substitutions at the sulfonyl or benzamide functionalities.
Common Reagents and Conditions
Oxidation: : Peracids, such as meta-chloroperbenzoic acid (m-CPBA), and strong oxidizers like potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: : Conditions vary depending on the nature of the substituent; typical reagents include alkyl halides for alkylation reactions and acyl chlorides for acylation.
Major Products
Products depend on the specific reaction conditions but often include various oxidized or reduced forms of the original compound, or derivatives resulting from substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural components suggest it may inhibit key enzymes involved in neurotransmitter degradation, particularly acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in maintaining neurotransmitter levels in the brain .
Case Study: Acetylcholinesterase Inhibition
Research has shown that related compounds exhibit significant AChE inhibitory activity. For instance, derivatives of benzothiazole coupled with isoquinoline structures have demonstrated promising results with IC50 values indicating strong inhibition capabilities . This suggests that the compound could be further developed into a drug candidate for cognitive disorders.
Biological Studies
Cellular Mechanisms
The compound serves as a valuable tool in biological studies aimed at understanding its effects on cellular processes. Its sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity. This property is vital for probing the functions of specific enzymes or receptors involved in disease pathways .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various biological targets. For example, compounds with similar structures have shown effectiveness against cholinesterases and have been tested for their antidepressant properties using forced swim tests to assess their impact on immobility time . Such studies indicate that this compound may have multi-targeted effects beneficial for treating complex conditions like depression associated with neurodegenerative diseases.
Industrial Applications
Synthetic Utility
The compound's reactivity allows it to be utilized in the synthesis of other complex organic molecules. Its unique structural features enable it to act as a building block in medicinal chemistry, facilitating the development of new therapeutic agents .
Production Methods
The synthesis of this compound typically involves several steps starting from readily available precursors. Common synthetic routes include:
- Formation of Dihydroisoquinoline Core: Achieved through Pictet-Spengler condensation.
- Sulfonylation: The dihydroisoquinoline intermediate is sulfonylated using a sulfonyl chloride reagent.
- Coupling Reaction: The final step involves coupling with a benzo[d]thiazole derivative using coupling agents like EDCI under basic conditions.
Mechanism of Action
The specific mechanism of action varies based on its application, but generally involves:
Molecular Targets: : Enzymes or receptors where it binds and modulates activity.
Pathways: : Can be involved in inhibiting or activating biochemical pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may follow pathways analogous to , utilizing sulfonylation and coupling reactions.
- Spectral Signatures : Expected IR and NMR profiles align with sulfonyl (1250 cm⁻¹) and benzamide (1680 cm⁻¹) groups, as seen in compounds [4–6] .
- Binding Interactions : Computational models (e.g., Glide) suggest that the dimethylbenzothiazole group could enhance hydrophobic interactions, while the sulfonyl bridge may stabilize polar contacts, akin to triazole-thiones in .
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.42 g/mol
The compound features a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to the 3,4-dihydroisoquinoline scaffold. For instance, derivatives have shown inhibitory effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). A related compound exhibited an IC₅₀ value of 0.09 μM against MERS-CoV, indicating strong antiviral activity. The presence of the benzothiazole moiety in the structure enhances this activity due to its ability to interact with viral proteins effectively .
Anticancer Activity
The sulfonamide group has been implicated in inhibiting enzymes involved in cancer progression. For instance, compounds with similar structures have been identified as potent inhibitors of the aldo-keto reductase AKR1C3, which is associated with breast and prostate cancers. These inhibitors demonstrated selectivity and low nanomolar potency in cell-based assays .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide group likely interacts with active sites of target enzymes, preventing substrate binding.
- Cellular Uptake : The hydrophobic nature of the benzothiazole moiety may facilitate cellular uptake, enhancing bioavailability.
- Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound may alter signaling pathways involved in cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the benzothiazole and isoquinoline portions significantly affect biological activity. For example:
- Substituents on the benzothiazole ring can enhance or diminish inhibitory potency.
- The presence of electron-withdrawing groups has been shown to improve binding affinity for target enzymes .
Study on MERS-CoV Inhibition
A study focusing on a series of derivatives related to this compound showed promising results against MERS-CoV. The derivatives were synthesized and tested for their ability to inhibit viral entry into host cells. Compound 4f demonstrated an IC₅₀ value of 0.09 μM with no observed cytotoxicity at concentrations up to 100 μM .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines have indicated that compounds with similar structures exhibit significant cytotoxicity against breast and prostate cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for therapeutic applications .
Data Tables
| Compound ID | Structure Description | IC₅₀ (μM) | CC₅₀ (μM) | Remarks |
|---|---|---|---|---|
| 4f | Benzothiazole derivative | 0.09 | >100 | Potent against MERS-CoV |
| 1q | Isoquinoline derivative | 0.14 | >100 | Moderate activity |
| 22 | Sulfonamide variant | 12.6 | >20 | Effective against cancer cells |
Q & A
Q. Q1. What are the common synthetic routes for preparing 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Sulfonylation: React a dihydroisoquinoline derivative with a sulfonyl chloride intermediate under anhydrous conditions (e.g., refluxing in ethanol with glacial acetic acid as a catalyst) .
- Amide Coupling: Use coupling agents like EDCI/HOBt to link the sulfonylated isoquinoline moiety to the benzo[d]thiazol-2-amine scaffold. Confirm completion via TLC or HPLC .
- Purification: Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product.
Advanced Synthesis: Regioselectivity and Optimization
Q. Q2. How can regioselectivity be controlled during the sulfonylation step of the dihydroisoquinoline core?
Methodological Answer: Regioselectivity is influenced by:
- Electronic Effects: Electron-donating groups on the dihydroisoquinoline direct sulfonylation to the less hindered nitrogen. Use substituent analysis (Hammett constants) to predict reactivity .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor sulfonyl group migration to the tertiary amine. Monitor via in situ FT-IR for C=S bond formation (1240–1258 cm⁻¹) .
- Catalytic Additives: Additives like DMAP can stabilize intermediates and improve yield. Optimize via DoE (Design of Experiments) to balance reaction time and purity .
Basic Characterization Techniques
Q. Q3. What spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for benzo[d]thiazole) and sulfonamide NH (δ 10–12 ppm). Use DEPT-135 to distinguish CH₂ groups in the dihydroisoquinoline .
- IR Spectroscopy: Confirm sulfonyl S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and amide C=O (1660–1680 cm⁻¹) .
- Elemental Analysis: Match calculated vs. experimental C, H, N, S values (tolerance ±0.3%) .
Advanced Characterization: Resolving Spectral Contradictions
Q. Q4. How to address discrepancies in NMR data when tautomeric forms are possible?
Methodological Answer:
- Variable Temperature NMR: Perform experiments at 25°C and 60°C to observe shifts in NH or SH protons, indicating tautomer equilibria .
- 2D NMR (HSQC/HMBC): Correlate NH protons with adjacent carbons to distinguish thione (C=S) vs. thiol (S-H) tautomers.
- Computational Modeling: Use DFT (e.g., Gaussian 16) to predict stable tautomers and compare with experimental spectra .
Biological Activity: Basic Screening
Q. Q5. What assays are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- Agar Diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- MIC Determination: Use microdilution assays (96-well plates) with resazurin as a viability indicator. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
Advanced Biological Studies: Target Identification
Q. Q6. How to identify potential protein targets using computational methods?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against targets like DHFR or β-lactamase. Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1DHF) using PyMOL .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- SAR Studies: Synthesize analogs with modified sulfonyl or benzothiazole groups to correlate structural features with activity .
Data Contradictions: Solubility and Bioactivity
Q. Q7. How to resolve discrepancies between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Solubility Testing: Measure kinetic solubility in PBS (pH 7.4) using UV-Vis spectroscopy. Compare with logP predictions (ChemDraw) to identify formulation issues .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound .
- Off-Target Profiling: Screen against a panel of receptors (e.g., CEREP) to identify non-specific binding .
Stability and Storage
Q. Q8. What conditions are optimal for long-term storage of this compound?
Methodological Answer:
- Lyophilization: Freeze-dry in amber vials under argon to prevent hydrolysis of the sulfonamide group .
- Temperature: Store at –20°C in desiccated conditions. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Light Sensitivity: Conduct UV stability tests (ICH Q1B) to determine if light-resistant packaging is required .
Advanced Mechanistic Studies
Q. Q9. How to investigate the role of the dihydroisoquinoline moiety in enzyme inhibition?
Methodological Answer:
- Isotopic Labeling: Synthesize 15N-labeled dihydroisoquinoline and use 15N-1H HSQC NMR to track binding interactions with the enzyme active site .
- Kinetic Assays: Perform Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive) .
- X-Ray Crystallography: Co-crystallize the compound with the target enzyme (e.g., PDB submission) to resolve binding modes .
Handling Contradictory Biological Data
Q. Q10. How to address conflicting results between in vitro and in vivo efficacy studies?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life, Cmax, and AUC in rodent models. Adjust dosing regimens to match in vitro IC50 values .
- Metabolite Identification: Use HRMS to detect active/inactive metabolites. Compare with in vitro metabolites from hepatocyte incubations .
- Tissue Distribution: Conduct whole-body autoradiography or LC-MS/MS to assess compound accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
